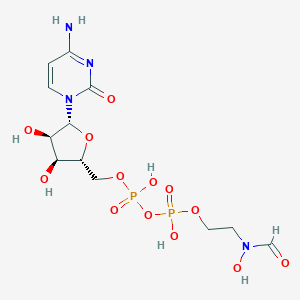
4'-氨基二苯并-18-冠-6
描述
4’-Aminodibenzo-18-crown-6 is a cyclic compound that belongs to the family of crown ethers. Crown ethers are known for their ability to form stable complexes with metal ions due to their unique structure, which consists of a ring containing several ether groups. The presence of an amino group in 4’-Aminodibenzo-18-crown-6 enhances its ability to interact with various metal ions, making it a valuable compound in various scientific and industrial applications .
科学研究应用
4’-Aminodibenzo-18-crown-6 has a wide range of applications in scientific research, including:
Chemistry: It is used as an ionophore in ion-selective electrodes for the detection of metal ions.
Biology: The compound is used in the development of biosensors for detecting biologically relevant metal ions. Its complexation properties are exploited in various biochemical assays.
Medicine: Research is ongoing to explore its potential use in drug delivery systems, where it can form complexes with metal ions to enhance the delivery of therapeutic agents.
作用机制
Target of Action
The primary target of 4’-Aminodibenzo-18-crown-6 is metal ions . This compound is a cyclic compound and is widely used as an ionophore . It coordinates with metal ions more readily than other ligands because of its planar oxygen atoms which provide a strong negative potential barrier .
Mode of Action
4’-Aminodibenzo-18-crown-6 interacts with its targets, the metal ions, through a process known as complexation . The compound’s oxygen atoms provide a strong negative potential barrier, allowing it to readily coordinate with metal ions . This interaction results in the formation of a complex that can be used for various applications, such as the determination of Pb 2+ .
Biochemical Pathways
It is known that the compound can be used to prepare a variety of molecular complexes . These complexes can potentially interact with various biochemical pathways, depending on the specific metal ions involved.
Result of Action
The molecular and cellular effects of 4’-Aminodibenzo-18-crown-6’s action largely depend on the specific metal ions it interacts with. For instance, when used as a solid-phase extraction adsorbent for the determination of Pb 2+, it has excellent adsorbability and selectivity . This is because the cavity of 4’-Aminodibenzo-18-crown-6 matches with the size of Pb 2+ .
Action Environment
The action, efficacy, and stability of 4’-Aminodibenzo-18-crown-6 can be influenced by various environmental factors. For example, the compound can be easily functionalized with magnetic nanoparticles, which can enhance its utility as a solid-phase extraction adsorbent . Additionally, the compound’s ability to form complexes with metal ions suggests that its action could be influenced by the concentration and type of metal ions present in the environment.
生化分析
Biochemical Properties
4’-Aminodibenzo-18-crown-6 plays a significant role in biochemical reactions due to its ability to coordinate with metal ions. It interacts with enzymes, proteins, and other biomolecules primarily through its planar oxygen atoms, which provide a strong negative potential barrier. This compound is widely used as an ionophore, facilitating the transport of metal ions across cell membranes. For example, it can form complexes with potassium ions, which are crucial for various cellular processes .
Cellular Effects
The effects of 4’-Aminodibenzo-18-crown-6 on cells are primarily related to its ionophoric properties. By facilitating the transport of metal ions, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the transport of potassium ions by 4’-Aminodibenzo-18-crown-6 can affect the activity of potassium channels, which are essential for maintaining the cell’s electrochemical gradient .
Molecular Mechanism
At the molecular level, 4’-Aminodibenzo-18-crown-6 exerts its effects through binding interactions with metal ions. The compound’s cavity matches the size of specific metal ions, allowing it to form stable complexes. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and metal ion involved. Additionally, the formation of these complexes can result in changes in gene expression, as the availability of metal ions can influence various transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Aminodibenzo-18-crown-6 can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its long-term effects on cellular function can vary. Studies have shown that 4’-Aminodibenzo-18-crown-6 can maintain its ionophoric properties over extended periods, although its effectiveness may decrease due to gradual degradation .
Dosage Effects in Animal Models
The effects of 4’-Aminodibenzo-18-crown-6 in animal models vary with different dosages. At low doses, the compound can effectively facilitate ion transport without causing significant adverse effects. At high doses, it may exhibit toxic effects, such as disrupting cellular ion balance and causing oxidative stress. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
4’-Aminodibenzo-18-crown-6 is involved in metabolic pathways related to ion transport and homeostasis. It interacts with enzymes and cofactors that regulate metal ion concentrations within cells. For example, the compound can influence the activity of ATPases, which are enzymes that pump ions across cell membranes, thereby affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 4’-Aminodibenzo-18-crown-6 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to areas where ion transport is needed. The compound’s ability to form stable complexes with metal ions also affects its accumulation in certain cellular compartments .
Subcellular Localization
The subcellular localization of 4’-Aminodibenzo-18-crown-6 is influenced by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its ionophoric effects. For instance, 4’-Aminodibenzo-18-crown-6 may localize to the mitochondria, where it can influence mitochondrial ion homeostasis and energy production .
准备方法
The synthesis of 4’-Aminodibenzo-18-crown-6 typically involves the following steps:
Starting Material: The synthesis begins with dibenzo-18-crown-6 as the starting material.
Nitration: The dibenzo-18-crown-6 undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.
化学反应分析
4’-Aminodibenzo-18-crown-6 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The compound can be reduced further to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
4’-Aminodibenzo-18-crown-6 is unique due to the presence of both the crown ether ring and the amino group, which provide enhanced binding properties compared to other crown ethers. Similar compounds include:
Dibenzo-18-crown-6: Lacks the amino group, resulting in lower binding affinity for certain metal ions.
4’-Aminobenzo-15-crown-5: Has a smaller crown ether ring, which affects its selectivity and binding properties.
Dinitrodibenzo-18-crown-6: Contains nitro groups instead of amino groups, leading to different chemical reactivity and binding characteristics.
These comparisons highlight the unique features of 4’-Aminodibenzo-18-crown-6, making it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaen-11-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO6/c21-16-5-6-19-20(15-16)27-14-10-23-8-12-25-18-4-2-1-3-17(18)24-11-7-22-9-13-26-19/h1-6,15H,7-14,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYZYAKXQMHVQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)N)OCCOCCOC3=CC=CC=C3OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942778 | |
| Record name | 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205873-22-9, 126531-26-8 | |
| Record name | 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Aminodibenzo-18-crown-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4'-Aminodibenzo-18-crown-6 enable potassium ion detection?
A: 4'-Aminodibenzo-18-crown-6 functions as a selective chelating agent for potassium ions (K+). Its crown ether structure possesses a cavity that closely matches the ionic radius of K+. [, ] When K+ enters this cavity, it forms a stable complex with the crown ether. This complexation event can then be utilized for K+ detection using various methods.
Q2: What makes 4'-Aminodibenzo-18-crown-6 suitable for potassium ion sensing over other ions?
A: The selectivity of 4'-Aminodibenzo-18-crown-6 for potassium ions stems from the size matching between the crown ether cavity and the ionic radius of K+. [, ] This specific size complementarity allows for strong binding interactions between the crown ether and K+, while hindering the binding of other ions with significantly different sizes. This inherent selectivity is crucial for accurate K+ detection, particularly in complex biological samples like urine, where other ions are also present.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















